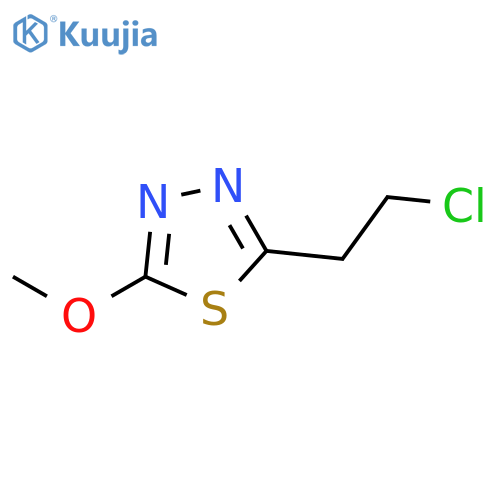

Cas no 84353-08-2 (2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole)

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole 化学的及び物理的性質

名前と識別子

-

- 1,3,4-THIADIAZOLE, 2-(2-CHLOROETHYL)-5-METHOXY-

- 2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole

- AKOS026741852

- EN300-174222

- JDA35308

- 84353-08-2

-

- インチ: InChI=1S/C5H7ClN2OS/c1-9-5-8-7-4(10-5)2-3-6/h2-3H2,1H3

- InChIKey: USMSWADEUHQNFP-UHFFFAOYSA-N

計算された属性

- 精确分子量: 177.9967617Da

- 同位素质量: 177.9967617Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 10

- 回転可能化学結合数: 3

- 複雑さ: 106

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- XLogP3: 1.6

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | C530525-10mg |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

84353-08-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C530525-100mg |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

84353-08-2 | 100mg |

$ 320.00 | 2022-06-06 | ||

| Chemenu | CM409331-500mg |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

84353-08-2 | 95%+ | 500mg |

$*** | 2023-05-29 | |

| Chemenu | CM409331-250mg |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

84353-08-2 | 95%+ | 250mg |

$*** | 2023-05-29 | |

| Enamine | EN300-174222-0.1g |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

84353-08-2 | 91% | 0.1g |

$298.0 | 2023-09-20 | |

| Enamine | EN300-174222-10.0g |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

84353-08-2 | 91% | 10g |

$3683.0 | 2023-05-24 | |

| Enamine | EN300-174222-1g |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

84353-08-2 | 91% | 1g |

$857.0 | 2023-09-20 | |

| A2B Chem LLC | AW09276-500mg |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

84353-08-2 | 91% | 500mg |

$986.00 | 2024-04-19 | |

| A2B Chem LLC | AW09276-2.5g |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

84353-08-2 | 91% | 2.5g |

$2177.00 | 2024-04-19 | |

| A2B Chem LLC | AW09276-10g |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |

84353-08-2 | 91% | 10g |

$4533.00 | 2024-04-19 |

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazoleに関する追加情報

2-(2-Chloroethyl)-5-Methoxy-1,3,4-Thiadiazole: A Comprehensive Overview

2-(2-Chloroethyl)-5-Methoxy-1,3,4-Thiadiazole (CAS No. 84353-08-2) is a versatile heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazoles, which are five-membered rings containing sulfur and nitrogen atoms. The presence of a methoxy group at the 5-position and a chloroethyl substituent at the 2-position imparts unique chemical properties to this molecule, making it a valuable compound for various applications.

The synthesis of 2-(2-Chloroethyl)-5-Methoxy-1,3,4-Thiadiazole involves a series of well-established organic reactions. The core thiadiazole ring is typically formed through the condensation of thioamides with active methylene compounds under appropriate conditions. The substitution of chlorine and methoxy groups occurs in subsequent steps, ensuring the desired regioselectivity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing demand for sustainable chemical processes.

One of the most promising applications of 2-(2-Chloroethyl)-5-Methoxy-1,3,4-Thiadiazole lies in its potential as a precursor for bioactive molecules. Researchers have explored its role in drug discovery programs targeting various therapeutic areas. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities. These findings are particularly relevant in the context of chronic diseases such as arthritis and neurodegenerative disorders.

Moreover, thiadiazole derivatives have shown promise in the development of agrochemicals. The ability of these compounds to inhibit key enzymes involved in plant stress responses has led to their investigation as potential pesticides or growth regulators. Recent studies have highlighted the selectivity and efficacy of 2-(2-Chloroethyl)-5-Methoxy-1,3,4-Thiadiazole derivatives in controlling fungal pathogens without adverse effects on beneficial soil microorganisms.

The electronic properties of thiadiazole-based compounds also make them attractive candidates for materials science applications. Their ability to act as electron-deficient aromatic systems has been exploited in the design of organic semiconductors and optoelectronic materials. For example, incorporating 2-(2-Chloroethyl)-5-Methoxy-1,3,4-Thiadiazole into polymer frameworks has been shown to enhance charge transport properties, paving the way for their use in flexible electronics.

From a structural standpoint, thiadiazoles are known for their stability and reactivity due to the conjugation between sulfur and nitrogen atoms. In 2-(2-Chloroethyl)-5-Methoxy-1,3,4-Thiadiazole, the methoxy group at position 5 introduces electron-donating effects that modulate reactivity at other positions on the ring. This balance between electron-donating and electron-withdrawing groups creates a versatile platform for further functionalization.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of thiadiazole derivatives. Quantum mechanical calculations have revealed that 2-(2-Chloroethyl)-5-Methoxy-1,3,4-Thiadiazole exhibits favorable binding affinities with certain protein targets associated with human diseases. These computational studies complement experimental findings and guide rational drug design efforts.

In conclusion, CAS No 84353-08-2, or 2-(2-Chloroethyl)-5-Methoxy-1,3,4-Thiadiazole, stands out as a multifaceted compound with applications spanning drug discovery, agrochemistry, and materials science. Its unique chemical structure and reactivity continue to inspire innovative research directions. As scientific understanding evolves and new technologies emerge, this compound is poised to play an increasingly important role in advancing both academic research and industrial applications.

84353-08-2 (2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole) Related Products

- 59564-78-2(1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid)

- 300726-25-4(2-(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl-1-phenylethan-1-one)

- 2613388-97-7(N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride)

- 65868-63-5(Tert-butyl 6-bromohexanoate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2411317-82-1(3-[6-Hydroxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidine-1-sulfonyl fluoride)

- 139504-50-0(Mertansine)

- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)

- 2137585-79-4(5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)

- 49633-54-7(Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)